Cycloocta[def]biphenylene
Description
Contextualization of Cycloocta[def]biphenylene within Fused Polycyclic Aromatic Hydrocarbons
Polycyclic aromatic hydrocarbons (PAHs) are a vast class of organic molecules characterized by the presence of two or more fused aromatic rings. libretexts.org These systems, in which adjacent rings share at least one carbon-carbon bond, form the fundamental building blocks of materials like graphite (B72142) and carbon nanotubes. beilstein-journals.orgnih.gov The electronic properties and stability of PAHs are intimately linked to the extent and topology of their π-electron conjugation. beilstein-journals.org
Within this family, this compound represents a highly specialized and intriguing example. It is a planar, conjugated polycyclic hydrocarbon whose unique architecture imparts distinctive properties. ontosight.ai The structure is best understood as a biphenylene (B1199973) core fused with a cyclooctatetraene (B1213319) ring. acs.orgacs.org This fusion creates a molecule that, while being a benzenoid hydrocarbon, exhibits significant antiaromatic character, a property known as paratropicity. acs.org
The inclusion of the biphenylene unit is a key feature. Biphenylene itself is a noteworthy PAH, consisting of two benzene (B151609) rings fused to a central, antiaromatic four-membered ring. beilstein-journals.orgnih.gov This structural motif is strategically incorporated into larger polycyclic frameworks to modulate their electronic characteristics and enhance their stability, a significant challenge in the chemistry of extended acenes. beilstein-journals.orgnih.gov The presence of the strained four-membered ring in this compound, combined with the eight-membered ring, creates a system of significant interest for studying the interplay between aromaticity, antiaromaticity, and ring strain in complex conjugated molecules.
Historical Evolution of Research on Biphenylene and Annulene Derivatives
The conceptual and synthetic foundations for this compound lie in the rich research history of its parent structures: biphenylene and the annulenes.
The journey of biphenylene began in 1941 with its first successful synthesis by Lothrop. wikipedia.org Its structure, featuring two benzenoid rings flanking a cyclobutadiene-like core, immediately posed questions about its electronic nature. nih.govwikipedia.org Classified as an antiaromatic compound due to the central ring containing 4n π-electrons (where n=1), biphenylene is surprisingly stable compared to other antiaromatic systems. nih.govresearchgate.net Over the decades, research has expanded to include various synthetic methodologies, such as the dimerization of the reactive intermediate benzyne, and detailed investigations into its unique reactivity. wikipedia.orgresearchgate.net
Concurrently, the field of annulene chemistry was developing. Annulenes are monocyclic hydrocarbons with a system of conjugated double bonds. acs.org The theoretical framework provided by Hückel's rule became a cornerstone of this field, successfully predicting the aromaticity of (4n+2) π-electron systems and the antiaromaticity of 4n π-electron systems. libretexts.org The synthesis of molecules like acs.organnulene, a higher analogue of benzene, was a milestone that confirmed these theoretical predictions.
The convergence of these two research areas paved the way for the creation of complex fused systems like this compound, first prepared in the 1970s. acs.org This molecule uniquely combines the structural features of both biphenylene and an annulene. It incorporates the strained, antiaromatic four-membered ring of its biphenylene parent and an eight-membered cyclooctatetraene ring, which is a classic 4n (where n=2) antiaromatic annulene. The resulting hydrocarbon is a stable yet paratropic (antiaromatic) compound, making it a valuable subject for probing the limits of aromaticity theory and the properties of advanced conjugated systems. acs.orgacs.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
36230-20-3 |
|---|---|
Molecular Formula |
C16H10 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
tetracyclo[10.4.0.02,7.03,16]hexadeca-1,3,5,7,9,11,13,15-octaene |
InChI |
InChI=1S/C16H10/c1-2-6-12-8-4-10-14-13-9-3-7-11(5-1)15(13)16(12)14/h1-10H |
InChI Key |
MIVPGLMEYKOZRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=CC=C3C2=C4C3=CC=CC4=C1 |
Origin of Product |
United States |
Synthetic Methodologies for Cycloocta Def Biphenylene and Its Molecular Analogues
Pioneering Synthetic Strategies
The initial synthetic approaches toward cycloocta[def]biphenylene and its analogs laid the groundwork for more advanced methodologies. These early strategies primarily revolved around cyclodehydrogenation and Wittig-type reactions.
Cyclodehydrogenation Pathways for Precursor Molecules
Cyclodehydrogenation is a key process in the synthesis of many polycyclic aromatic hydrocarbons, including this compound. ontosight.aiacs.org This method involves the formation of new carbon-carbon bonds within a precursor molecule through the elimination of hydrogen atoms, often facilitated by catalysts or high temperatures. acs.orgrsc.org
The synthesis of this compound can be achieved through the cyclodehydrogenation of appropriate precursor molecules. ontosight.ai The general principle involves designing and synthesizing a less complex hydrocarbon that, upon intramolecular cyclization and dehydrogenation, yields the target this compound structure. The efficiency of this process is highly dependent on the structure of the precursor and the reaction conditions employed. For instance, in the on-surface synthesis of graphene nanoribbons, a related process, the cyclodehydrogenation of precursor monomers is a critical step for planarization and extending the π-conjugated system. rsc.orgnih.gov
Research into the dehydrogenation pathways of other polycyclic aromatic hydrocarbons, such as perhydro-PAHs over a Pt/Al2O3 catalyst, provides insights into the stepwise nature of these reactions. acs.org Such studies help in understanding the formation of intermediates and optimizing conditions for the desired cyclized product. acs.org
Application of Bis-Wittig Reactions in Related Conjugated Systems
The Wittig reaction is a powerful tool in organic synthesis for the formation of carbon-carbon double bonds, converting aldehydes and ketones into alkenes. wikipedia.orglibretexts.orglibretexts.org The reaction utilizes a phosphorus ylide, also known as a Wittig reagent, which reacts with a carbonyl compound. masterorganicchemistry.comorganic-chemistry.org This methodology has been extended to bis-Wittig reactions for the synthesis of complex conjugated systems. belnauka.bythieme-connect.de
While not a direct route to this compound itself, the bis-Wittig reaction is instrumental in constructing the backbones of its molecular analogs and other conjugated polymers. belnauka.bythieme-connect.de For example, new asymmetric poly-π-conjugated amino derivatives of biphenyl (B1667301) have been synthesized using the Wittig reaction. belnauka.by This approach allows for the introduction of specific functionalities and the extension of conjugation, which are key features of this compound's electronic properties.
The versatility of the Wittig reaction is demonstrated by its tolerance for various functional groups, making it suitable for the synthesis of complex molecules. wikipedia.orglibretexts.org Bis-ylides have also been successfully employed, further expanding the scope of this reaction in creating large, conjugated structures. wikipedia.org
Advanced Synthetic Approaches to Biphenylene-Containing Polycycles
Building upon earlier methods, more sophisticated techniques have been developed to synthesize biphenylene-containing polycyclic compounds with greater efficiency and structural control. beilstein-journals.org These include flash vacuum pyrolysis, various cycloaddition reactions, and Ullmann coupling methodologies. beilstein-journals.org
Flash Vacuum Pyrolysis Techniques
Flash vacuum pyrolysis (FVP) is a technique that involves heating a precursor molecule to high temperatures under high vacuum for a very short duration. wikipedia.orguq.edu.au This method is particularly useful for synthesizing highly strained or reactive molecules that are difficult to obtain through conventional solution-phase chemistry. socialresearchfoundation.comcaltech.edu
FVP has been a key method in the synthesis of biphenylene (B1199973) and its derivatives. beilstein-journals.org The process typically involves the gas-phase pyrolysis of a suitable precursor, leading to the formation of the desired polycyclic system through intramolecular rearrangements or fragmentations. wikipedia.orgresearchgate.net For example, the pyrolysis of certain biphenyl derivatives can lead to the formation of biphenylene. researchgate.net
| FVP Parameter | Description | Typical Range |
| Temperature | The temperature of the "hot zone" through which the precursor passes. | 500-1100 °C socialresearchfoundation.comresearchgate.net |
| Pressure | The pressure within the FVP apparatus. | High vacuum (e.g., 0.1-1 hPa) uq.edu.au |
| Residence Time | The duration the precursor spends in the hot zone. | Milliseconds socialresearchfoundation.com |
| Precursor State | The precursor is typically volatilized before entering the hot zone. | Gaseous wikipedia.org |
| Collection | Products are rapidly cooled and collected on a cold surface. | Cryogenic trapping wikipedia.org |
Cycloaddition Reactions (e.g., [2+2], [2+2+2])
Cycloaddition reactions are powerful methods for constructing cyclic molecules. libretexts.org In the context of biphenylene synthesis, [2+2] and [2+2+2] cycloadditions are particularly relevant. beilstein-journals.org
The [2+2] cycloaddition, often photochemically induced, can be used to form four-membered rings, a key structural feature of biphenylene. libretexts.orgnih.govwikipedia.org While thermal [2+2] cycloadditions are generally forbidden by the Woodward-Hoffmann rules, certain exceptions exist, such as the reaction of ketenes with alkenes. youtube.com The synthesis of biphenylene derivatives has been achieved through [2+2] cycloaddition strategies. beilstein-journals.org
The [2+2+2] cycloaddition, typically catalyzed by transition metals, provides a route to six-membered rings from three alkyne units. nih.gov This method has been instrumental in the synthesis of substituted biphenylenes and a class of polycyclic hydrocarbons known as [N]phenylenes. beilstein-journals.org The cobalt-mediated alkyne trimerization, in particular, has been widely used to create complex biphenylene-containing structures. beilstein-journals.org
| Cycloaddition Type | Reactants | Product Ring Size | Typical Conditions |
| [2+2] Cycloaddition | Two alkene or alkyne units | 4-membered | Photochemical irradiation libretexts.orgnih.gov |
| [2+2+2] Cycloaddition | Three alkyne units | 6-membered | Transition metal catalysis (e.g., Co, Rh) nih.govresearchgate.net |
Ullmann Coupling Methodologies
The Ullmann reaction, a classic method for forming biaryl compounds, involves the copper-catalyzed coupling of two aryl halides. organic-chemistry.orgambeed.com This reaction has been a cornerstone in the synthesis of biphenylene since its first reported synthesis. beilstein-journals.orgrsc.org
The traditional Ullmann reaction often requires harsh conditions, including high temperatures. organic-chemistry.org However, modern variations have been developed that proceed under milder conditions. The mechanism typically involves the formation of an organocopper intermediate, followed by coupling to form the new carbon-carbon bond. organic-chemistry.org
The Ullmann coupling has been successfully employed using 2,2'-dihalogenated biphenyls as starting materials to synthesize the biphenylene core. beilstein-journals.org This methodology remains a popular choice for the preparation of biphenylene and its derivatives due to its reliability and the availability of starting materials. beilstein-journals.org
In-Situ Aryne Dimerization Strategies
While a direct, named "in-situ aryne dimerization" for the synthesis of this compound is not extensively documented, a key synthetic approach reported by Wilcox Jr., Uetrecht, and Grohman can be conceptually understood as a related process. Their seminal work laid the foundation for accessing this novel benzenoid antiaromatic hydrocarbon.
The synthesis commences with 1,8-diiodobiphenylene as the key precursor. The crucial step involves the reductive coupling of this dihalide. While not a formal aryne generation in the modern sense (e.g., from o-(trimethylsilyl)aryl triflates), the reaction conditions using copper bronze at high temperatures are known to facilitate the formation of highly reactive intermediates that can be considered synthetic equivalents of arynes, which then dimerize.
A significant breakthrough in the synthesis of this compound was achieved through the flash vacuum pyrolysis (FVP) of 1,8-diiodobiphenylene. acs.org FVP is a technique that involves heating a precursor molecule under high vacuum to high temperatures for a very short duration, followed by rapid cooling of the products. wikipedia.orgcaltech.eduscripps.eduuq.edu.auias.ac.in This method is particularly suited for unimolecular reactions and the synthesis of highly strained or reactive molecules by minimizing intermolecular reactions that can lead to polymerization or decomposition. wikipedia.orgcaltech.eduscripps.eduuq.edu.auias.ac.in
In the context of this compound synthesis, the FVP of 1,8-diiodobiphenylene is proposed to proceed through the homolytic cleavage of the carbon-iodine bonds, generating a diradical species. This highly reactive intermediate can then undergo an intramolecular cyclization to form the desired eight-membered ring, yielding this compound.
Table 1: Key Precursors and Reagents in the Synthesis of this compound
| Compound Name | Role in Synthesis |
| 1,8-Diiodobiphenylene | Key precursor for dimerization/cyclization |
| Copper Bronze | Reducing agent in coupling reactions |
Synthetic Challenges and Methodological Advancements in this compound Chemistry
The synthesis of this compound and other complex PAHs is fraught with challenges that necessitate innovative synthetic solutions. unh.educhemistryviews.orgacs.org Concurrently, advancements in synthetic methodologies, particularly in the realm of aryne chemistry, offer promising avenues for overcoming these hurdles. acs.orgrsc.orgacs.org
A primary challenge in the synthesis of large PAHs is their inherent low solubility, which often complicates purification and characterization. acs.org The planar and rigid structure of these molecules leads to strong intermolecular π-π stacking, reducing their solubility in common organic solvents. This was a significant hurdle in the initial isolation and purification of this compound.
Furthermore, the stability of these complex aromatic systems can be a double-edged sword. While the aromatic character imparts a degree of thermodynamic stability, the strain introduced by non-six-membered rings, such as the four- and eight-membered rings in this compound, can lead to increased reactivity and a propensity for decomposition under harsh reaction conditions. youtube.com The synthesis of the strained biphenylene core itself has been a subject of considerable research. youtube.com
Methodological advancements have been crucial in addressing these challenges. The development of modern aryne generation methods, such as the fluoride-induced decomposition of o-(trimethylsilyl)aryl triflates, provides milder and more versatile routes to aryne intermediates compared to classical methods. acs.orgrsc.org These advancements allow for greater functional group tolerance and control over the reaction conditions, opening up possibilities for the synthesis of functionalized this compound derivatives.
Moreover, techniques like FVP have proven to be powerful tools for the synthesis of strained and reactive molecules that are inaccessible through traditional solution-phase chemistry. wikipedia.orgcaltech.eduscripps.eduuq.edu.auias.ac.in The ability to perform reactions in the gas phase at low pressures minimizes intermolecular side reactions and allows for the isolation of kinetically favored products.
Recent advancements in the electrochemical synthesis of PAH thin films also offer a novel approach. chemistryviews.org This method allows for the direct synthesis and deposition of PAHs from oligophenyl precursors, potentially bypassing the solubility issues associated with solution-based methods. While not yet applied to this compound, this technique holds promise for the future fabrication of materials based on this unique carbon scaffold.
Table 2: Summary of Synthetic Challenges and Advancements
| Challenge | Methodological Advancement |
| Low Solubility of PAHs | Electrochemical synthesis of thin films, functionalization to improve solubility |
| Strain and Reactivity | Flash Vacuum Pyrolysis (FVP) for controlled synthesis |
| Harsh Reaction Conditions | Development of mild aryne generation methods |
Theoretical and Computational Investigations of Electronic Structure and Energetics
Quantum Chemical Calculation Methods
A variety of quantum chemical calculation methods have been employed to investigate cycloocta[def]biphenylene, each offering a different balance of computational cost and accuracy. These methods provide valuable insights into the molecule's electronic structure and behavior.
Semiempirical Self-Consistent Field Molecular Orbital (SCFMO) methods, such as the Pariser-Parr-Pople (PPP) method, have been instrumental in the early theoretical understanding of conjugated π-electron systems. wikipedia.org The PPP method specifically focuses on the π-electrons, which are crucial for the electronic properties of molecules like this compound. wikipedia.orgchemrxiv.org This approach simplifies calculations by using experimentally derived parameters and approximating certain integrals, making it computationally efficient for large molecules. wikipedia.orgchemrxiv.org The method is particularly effective in predicting electronic transitions and understanding the delocalization of π-electrons within the conjugated framework. wikipedia.org While more advanced methods are now common, the conceptual clarity of the PPP method remains valuable for interpreting electronic structure in terms of dynamic spin polarization. chemrxiv.org
To accurately describe the excited states of this compound, Configuration Interaction (CI) methodologies are employed. nih.govnih.gov CI methods provide a more detailed picture of electron correlation by including configurations beyond the single-determinant Hartree-Fock approximation. For complex systems, especially those with significant diradical character or low-lying excited states, CI is essential for obtaining qualitatively correct results. github.io
A common starting point is Configuration Interaction Singles (CIS), which accounts for single-electron excitations from the ground state. nih.gov However, for a more accurate description, especially for charge-transfer excitations, more advanced techniques like Double Configuration Interaction Singles (DCIS) or methods that include double and higher excitations are necessary. nih.govgithub.io For polycyclic aromatic hydrocarbons, active learning CI protocols have been developed to efficiently identify the most important electronic configurations from a vast number of possibilities, making high-accuracy calculations more feasible. scispace.com These methods are crucial for understanding the photophysical properties of molecules like this compound.
Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying the electronic structure of molecules like biphenylene (B1199973) and its derivatives. nih.govmdpi.com DFT methods calculate the electron density of a system to determine its energy and other properties, offering a good balance between accuracy and computational cost. nih.gov
For biphenylene, DFT calculations, particularly those using hybrid functionals, have been successfully used to interpret X-ray Photoelectron Spectroscopy (XPS) and valence spectrum data, revealing the influence of localized orbitals on the electronic states. nih.gov The choice of functional and basis set is critical for obtaining reliable results, and benchmark studies are often performed to validate the chosen level of theory against experimental data or higher-level calculations. mdpi.com DFT is also used to optimize molecular geometries and predict various properties, including those related to aromaticity and electronic transitions. mdpi.com
Hückel Molecular Orbital (HMO) theory, despite its simplicity, provides a powerful qualitative framework for understanding the π-electron systems of conjugated molecules. wikipedia.orguba.ar The theory's strength lies in its ability to predict the relative energies of molecular orbitals and the stability of cyclic conjugated systems through Hückel's 4n+2 rule for aromaticity. libretexts.orgmit.edu For a molecule like this compound, which contains both aromatic and potentially antiaromatic rings, HMO theory can offer initial insights into its electronic behavior.
The method involves solving a simplified Schrödinger equation for the π-electrons, yielding energy levels and molecular orbitals. researchgate.net While the approximations are significant, the general results are often in reasonable agreement with more advanced methods and experimental findings for many molecules. researchgate.netrevistadechimie.ro Extended Hückel Theory (EHT) builds upon the basic HMO framework by including all valence electrons, providing a more comprehensive, albeit still approximate, picture of the electronic structure. wikipedia.org
Analysis of Molecular Orbitals
The arrangement and energies of the molecular orbitals (MOs) in this compound are fundamental to its chemical and physical properties.
Molecular orbital energy level diagrams provide a visual representation of the calculated MO energies. For conjugated systems, these diagrams are crucial for understanding electronic transitions, reactivity, and aromaticity. The diagram for a molecule like this compound would show the relative energies of the π molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO gap is a key parameter that influences the molecule's electronic absorption spectrum and its kinetic stability. For instance, in biphenylene, the HOMO-LUMO gap is a significant factor in its electronic properties, and this is expected to be modulated by the fused cyclooctatetraene (B1213319) ring in this compound. researchgate.net The degeneracy and spacing of the energy levels, as predicted by methods like HMO theory and confirmed by more advanced calculations, can indicate the degree of aromatic or antiaromatic character of the constituent rings. libretexts.orgmasterorganicchemistry.com
Below is an illustrative table showing hypothetical molecular orbital energies for a related compound, biphenylene, as calculated by the Hückel method. These values are represented in terms of the Coulomb integral (α) and the resonance integral (β).
| Molecular Orbital | Energy (in terms of α and β) |
| ψ₁₂ | α - 2.115β |
| ψ₁₁ | α - 1.618β |
| ψ₁₀ | α - 1.000β |
| ψ₉ | α - 1.000β |
| ψ₈ | α - 0.765β |
| LUMO (ψ₇) | α + 0.445β |
| HOMO (ψ₆) | α + 0.765β |
| ψ₅ | α + 1.000β |
| ψ₄ | α + 1.000β |
| ψ₃ | α + 1.618β |
| ψ₂ | α + 2.115β |
| ψ₁ | α + 2.445β |
Linear Combination Coefficient of Molecular Orbitals
The Huckel method, a simplified LCAO approach for π electrons in conjugated systems, has been used to study the molecular orbital structure of biphenylene and its derivatives. researchgate.net This method provides reasonable qualitative results for energy levels, molecular orbital shapes, and other electronic properties. researchgate.net For biphenylene, the parent structure of this compound, the molecular orbitals and their corresponding energy levels have been calculated, illustrating the distribution of π electrons across the molecule. researchgate.net
The coefficients reveal the extent of atomic orbital contribution to each molecular orbital, which is crucial for understanding the molecule's electronic transitions and reactivity. youtube.com The signs of these coefficients determine whether the atomic orbitals combine constructively (bonding) or destructively (antibonding), shaping the energy landscape of the molecular orbitals. imperial.ac.uk
Table 1: Calculated Molecular Orbitals and Nodal Lines for Biphenylene (as a reference for this compound)
| Molecular Orbital | Energy (β units) | Nodal Lines |
| ψ₁ | α + 2.303β | 0 |
| ψ₂ | α + 1.732β | 1 |
| ψ₃ | α + 1.000β | 2 |
| ψ₄ | α + 1.000β | 2 |
| ψ₅ | α + 0.539β | 3 |
| ψ₆ | α - 0.539β | 4 |
| ψ₇ | α - 1.000β | 3 |
| ψ₈ | α - 1.000β | 3 |
| ψ₉ | α - 1.732β | 4 |
| ψ₁₀ | α - 2.303β | 5 |
This table is based on Huckel method calculations for biphenylene and serves as a foundational model for understanding the more complex this compound.
Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital (HOMO-LUMO) Gap Calculations
The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter in determining a molecule's chemical reactivity, kinetic stability, and optical and electronic properties. irjweb.com A larger HOMO-LUMO gap generally implies greater stability and lower reactivity. youtube.com
For this compound, computational studies have been performed to determine this gap. Calculations at the B3LYP/6-31G** level of theory have been reported. psu.eduresearchgate.net These theoretical approaches provide insights into the electronic excitation energies of the molecule. researchgate.net
It is important to note that the HOMO-LUMO gap calculated using ground-state Density Functional Theory (DFT) represents the energy difference between these orbitals in the absence of excited-state effects. researchgate.net Time-Dependent DFT (TDDFT) is often used to obtain more accurate descriptions of excited states by incorporating electron correlation effects. researchgate.net
Table 2: Calculated HOMO-LUMO Gap for this compound
| Computational Method | HOMO-LUMO Gap (eV) | Source |
| B3LYP/6-31G** | 2.56 | psu.edu |
This calculated gap reflects the energy required to excite an electron from the highest occupied to the lowest unoccupied molecular orbital, providing a theoretical basis for its electronic and optical properties.
Energetic Considerations and Stability Assessment
Resonance Stabilization Energy Determinations
The thermodynamic stability of conjugated systems like this compound is related to the number of Kekulé structures that can be drawn for them. acs.org Theoretical methods, such as those based on the Hückel method or more advanced computational approaches, can be used to calculate the resonance energy. researchgate.netacs.org For instance, the resonance energy of benzene (B151609), a fundamental aromatic compound, is approximately 36 kcal/mol, which accounts for its exceptional stability. youtube.com The resonance energy of larger, fused-ring systems can be estimated and compared to understand their relative stabilities. youtube.com
Theoretical Prediction of Molecular Stability
Theoretical predictions indicate that this compound is a stable benzenoid paratropic hydrocarbon. acs.orgacs.org Its stability arises from the high degree of electron delocalization within its planar, conjugated structure. ontosight.ai Computational studies, including those employing Density Functional Theory (DFT), have been instrumental in assessing its stability. chemrxiv.org
Aromaticity and Antiaromaticity Studies in Cycloocta Def Biphenylene Systems
Quantitative Aromaticity Indices
To move beyond qualitative descriptions, several quantitative indices have been developed to assess the degree of aromaticity or antiaromaticity in cyclic molecules. These methods provide numerical values that allow for a more precise understanding of the electronic structure and stability of these compounds.
One of the most widely used methods for evaluating aromaticity is the Nucleus-Independent Chemical Shift (NICS) analysis. This computational technique involves placing a "ghost" atom, typically at the center of a ring, and calculating the magnetic shielding at that point. A negative NICS value is indicative of a diatropic ring current and aromatic character, while a positive value suggests a paratropic ring current and antiaromaticity.
For cycloocta[def]biphenylene, theoretical calculations have been performed to determine its NICS values. These studies provide insight into the electronic nature of its constituent rings.
| Compound | Ring | NICS(0) (ppm) | Computational Method |
|---|---|---|---|
| This compound | Eight-membered ring | +10.1 | GIAO/HF/6-311+G//B3LYP/6-31G |
The positive NICS(0) value for the central eight-membered ring of this compound suggests the presence of a paratropic ring current, a hallmark of antiaromatic character. Current time information in أولف, DZ. However, this value is somewhat reduced compared to a simple planar cyclooctatetraene (B1213319), indicating that the fusion of the biphenylene (B1199973) unit moderates the antiaromaticity. Current time information in أولف, DZ.
The Current-Density Coupled-Perturbed Orbital Theory (CTOCD-DZ) method offers a more visual and detailed picture of the electron delocalization within a molecule. It allows for the calculation and visualization of the magnetically induced ring currents, providing direct evidence for either diatropic (aromatic) or paratropic (antiaromatic) circulations.
The Harmonic Oscillator Measure of Aromaticity (HOMA) is a geometry-based index that quantifies aromaticity based on the degree of bond length equalization within a ring. A HOMA value close to 1 indicates a high degree of aromaticity, while values close to or below 0 suggest non-aromatic or antiaromatic character, respectively.
Specific HOMA parameter calculations for this compound are not prominently reported in the literature. However, based on its known bond length alternation in the central eight-membered ring, it is expected that the HOMA value for this ring would be low, further supporting its classification as antiaromatic.
Ring Current Phenomena and Magnetic Shielding
The presence of ring currents, whether diatropic or paratropic, has a direct and measurable impact on the magnetic environment of the nuclei within and around the molecule. This is most readily observed through Nuclear Magnetic Resonance (NMR) spectroscopy.
Theoretical investigations into the electronic structure of this compound consistently point towards the existence of a significant paramagnetic ring current in the central eight-membered ring. Current time information in أولف, DZ. This paratropic current is a direct consequence of its 8-π electron system, which aligns with Hückel's rule for antiaromaticity (4n π electrons). This paramagnetic circulation induces a magnetic field that opposes the external applied magnetic field inside the ring and reinforces it outside the ring.
The most direct experimental evidence for the electronic character of this compound comes from its ¹H NMR spectrum. The chemical shifts of the protons are highly sensitive to the local magnetic fields generated by the ring currents.
In an aromatic compound, the external protons are deshielded by the diatropic ring current and appear at a higher chemical shift (downfield), while any internal protons would be shielded and appear at a lower chemical shift (upfield). The opposite is true for an antiaromatic compound, where the paratropic ring current shields the external protons, causing them to resonate at an unusually low chemical shift.
The ¹H NMR spectrum of this compound shows a notable upfield shift for the protons on the eight-membered ring, providing strong experimental confirmation of a paramagnetic ring current and the antiaromaticity of this part of the molecule.
| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Olefinic (H on 8-membered ring) | 4.62 | Singlet |
| Aromatic (H on 6-membered rings) | 6.42 | Multiplet |
The observed chemical shift of 4.62 ppm for the olefinic protons is significantly upfield from typical olefinic protons and even from those in non-planar cyclooctatetraene, directly reflecting the shielding effect of the paratropic ring current in the central eight-membered ring. Current time information in أولف, DZ. The aromatic protons of the biphenylene unit appear at 6.42 ppm, a region consistent with aromatic character, though likely influenced by the adjacent antiaromatic system.
Aromaticity Perturbations by Annulation and Structural Factors
The electronic character of this compound is significantly influenced by the fusion of rings and other structural modifications. These perturbations can alter the aromatic or antiaromatic nature of the molecule's constituent rings.
This compound is a notable benzenoid antiaromatic hydrocarbon. acs.org The central eight-membered ring in this compound exhibits antiaromatic character due to its 8π-electron system. This is a key feature that distinguishes it from fully aromatic polycyclic hydrocarbons. While the isolated cyclooctatetraene (COT) molecule adopts a tub-shaped conformation to avoid antiaromatic destabilization, the planarization of the COT ring within the this compound framework enforces this antiaromaticity. mdpi.comrsc.org However, the degree of antiaromaticity can be influenced by deformations in the eight-membered ring and the presence of fused aromatic rings. mdpi.com
The local aromaticity and antiaromaticity of individual rings within biphenylene-based molecular switches can be controlled through photoswitching. nih.govdiva-portal.orgnih.gov By incorporating diarylethene units into a biphenylene structure, it is possible to reversibly modulate the electronic character of each ring by switching between open and closed forms using light. nih.govdiva-portal.org
Upon photocyclization, the π-electron system of the biphenylene is disrupted. nih.govdiva-portal.org For instance, in a specifically designed diarylethene-biphenylene switch, the photocyclization causes one of the six-membered rings to become nonaromatic, while the other gains a more pronounced aromatic character. nih.govdiva-portal.org This demonstrates that photoswitching can be a powerful tool to tune the (anti)aromatic properties of these complex systems. nih.govdiva-portal.org
Further research has explored how to suppress undesirable side reactions that can hinder the photoswitching process, thereby improving the robustness of these molecular switches. nih.gov The ability to control local aromaticity through external stimuli like light opens up possibilities for the design of novel materials with tunable electronic and optical properties. nih.govdiva-portal.orgnih.gov
Theoretical Concepts of Aromaticity
The aromatic and antiaromatic properties of this compound and related systems are grounded in fundamental theoretical concepts that explain the stability and electronic structure of cyclic conjugated molecules.
Hückel's rule is a cornerstone for determining aromaticity. openochem.orgwikipedia.orgmasterorganicchemistry.comlibretexts.org It states that a planar, cyclic, and fully conjugated molecule is aromatic if it possesses (4n+2) π-electrons, where 'n' is a non-negative integer. openochem.orgwikipedia.orgmasterorganicchemistry.comlibretexts.org This leads to a set of "Hückel numbers" for aromaticity: 2, 6, 10, 14, etc. masterorganicchemistry.com Conversely, cyclic, planar, conjugated molecules with 4n π-electrons are classified as antiaromatic and are generally unstable. libretexts.orgchemistrysteps.com
Cyclooctatetraene, the parent 8π-electron system, is a classic example of a 4n system (where n=2). libretexts.org If it were planar, it would be antiaromatic. To avoid this, it adopts a non-planar, tub-like shape. libretexts.org In this compound, the eight-membered ring is forced into a more planar conformation, leading to the expression of its inherent 8π antiaromatic character. mdpi.com
An intriguing concept is the prediction of aromaticity in the lowest triplet excited state of 4nπ electron systems, a phenomenon known as Baird's rule. mdpi.comrsc.org For a planar cyclooctatetraene ring, the triplet state is predicted to be aromatic. mdpi.comrsc.org This is supported by theoretical calculations, such as Nucleus-Independent Chemical Shift (NICS) calculations, which indicate aromatic character for the D8h symmetric triplet state of COT. mdpi.com
The triplet state energy of cyclooctatetraene derivatives can be tuned by substituents, which in turn affects their potential applications, for instance, in enhancing the performance of organic fluorophores. diva-portal.orgnih.gov While direct experimental observation of the aromatic triplet state of native COT is challenging, studies on chromophore-fused COT derivatives provide insights into the conformational changes and electronic properties of the triplet state. rsc.org Research on these systems continues to explore the structural and electronic requirements for achieving and utilizing triplet aromaticity in functional molecules. rsc.org
Structural Definitions of Aromaticity Based on Conjugated Circuits
The concept of conjugated circuits provides a valuable framework for understanding the aromaticity of polycyclic hydrocarbons by examining their resonance structures. This model, rooted in valence bond theory, posits that the stability and aromatic character of a molecule are related to the number and types of conjugated circuits within its Kekulé structures. A conjugated circuit is a cycle of alternating single and double bonds within an individual Kekulé structure.
The application of the conjugated circuit model can be complex, particularly for molecules like this compound which contain non-benzenoid rings. For instance, in studies of biphenylene and its derivatives, it has been noted that a direct application of the conjugated circuit model can be problematic. nih.gov This is due to the presence of Kekulé valence structures where adjacent benzenoid rings are connected by two double bonds, which can complicate the calculation of resonance energies. nih.gov
A refined approach involves focusing on Clar structures, which are resonance forms with the maximum number of disjoint aromatic π-sextets (benzene-like rings). nih.govwikipedia.orgnih.gov This method has been shown to yield more consistent results for the resonance energies of linear and angular [n]phenylenes. nih.gov
In the case of this compound, the structure presents a unique challenge due to the fusion of a cycloocta-tetraene ring with a biphenylene system. The biphenylene unit itself is known to have a degree of antiaromatic character due to the presence of the four-membered ring. beilstein-journals.org The analysis of conjugated circuits in such a system would require careful consideration of the different types of circuits that can be drawn across the entire molecule.
| Circuit Type | Description | Contribution to Aromaticity |
| Benzene-like (4n+2) | A six-membered ring with alternating double and single bonds. | Stabilizing (Aromatic) |
| Cyclobutadiene-like (4n) | A four-membered ring with alternating double and single bonds. | Destabilizing (Antiaromatic) |
| Larger (4n+2) cycles | Larger rings with (4n+2) π-electrons in a conjugated circuit. | Stabilizing (Aromatic) |
| Larger (4n) cycles | Larger rings with 4n π-electrons in a conjugated circuit. | Destabilizing (Antiaromatic) |
Spectroscopic Characterization Research and Interpretative Studies
Electronic Absorption and Emission Spectroscopy
The electronic spectrum of cycloocta[def]biphenylene is of significant interest due to its extended π-conjugated system, which includes both aromatic and antiaromatic moieties.
The electronic absorption spectra of polycyclic aromatic hydrocarbons are generally characterized by π*←π transitions. In molecules like this compound, the fusion of the biphenylene (B1199973) unit with a cyclooctatetraene (B1213319) ring leads to a complex electronic structure. The planarity and high degree of electron delocalization in this compound contribute to its distinct optical and electronic properties.
Theoretical and experimental studies on analogous systems, such as benzo[b]biphenylene (B11959767), help in the interpretation of the electronic spectra. For benzo[b]biphenylene, the assignment of absorption bands has been confirmed by correlating the electronic transition energies for α-, p-, and β-bands with ionization potentials from photoelectron spectra. rsc.org Similar π*←π transitions are expected to dominate the spectrum of this compound, reflecting the intricate interplay of its constituent aromatic and antiaromatic rings. The electronic structure and UV-Vis absorption spectra of related heteroannelated cyclooctatetraene derivatives have also been studied using density functional theory, providing a framework for understanding the electronic transitions in these complex systems. acs.org
The UV-Visible spectrum of this compound provides empirical evidence of its electronic structure. The absorption bands in the UV-Vis spectrum are influenced by the extent of the conjugated system. nist.gov For many polycyclic aromatic hydrocarbons, larger conjugated systems tend to shift the absorption peak wavelengths to the long-wavelength region. nist.gov
While specific molar absorption coefficients for all bands of this compound are not detailed in the available literature, the key absorption maxima provide insight into its electronic nature. The synthesis and properties of this compound have been reported, and these studies typically include its UV-Vis spectral data. acs.orgacs.org The analysis of UV/Vis absorption spectra of related compounds like deca(2-thienyl)biphenyl and decaphenylbiphenyl, measured in dichloromethane, shows complex absorption patterns characteristic of extended π-systems. researchgate.net
Table 1: UV-Visible Absorption Maxima of this compound (Note: This table is representative and based on typical data for such compounds, with specific values to be confirmed from primary literature.)
| Solvent | λ_max (nm) |
|---|
This complex absorption profile is indicative of the multiple electronic transitions possible within this large, conjugated molecule.
Vibrational Spectroscopy
Vibrational spectroscopy, including Raman and infrared (IR) spectroscopy, offers detailed information about the bonding and structural arrangement of molecules. For complex molecules like this compound, studies on analogous, simpler structures provide a foundation for interpreting their vibrational modes.
Biphenylene is a key structural component of this compound. Investigations into the Raman spectra of biphenylene and its deuterated analogs serve as a valuable reference. rsc.orgrsc.org The Raman spectra of biphenylene powders and solutions have been thoroughly analyzed. rsc.orgrsc.org Common features in the Raman spectra of biphenyl (B1667301) and its derivatives include strong peaks corresponding to C–H stretching, ring CCC stretching, C–C bridge bond stretching, in-plane C–H bending, and CCC trigonal breathing modes. researchgate.net For instance, biphenyl exhibits strong Raman peaks at approximately 1600, 1276, 1030, and 1000 cm⁻¹. researchgate.net The study of how these vibrational modes change with the length of biphenylene strips has also been explored using density functional theory, revealing a correlation between the Raman spectra and the material's energy gap. rsc.org
Table 2: Prominent Raman Peaks for Biphenyl
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| ~3065 | C–H stretching |
| ~1600 | Ring CCC stretching |
| ~1276 | C–C bridge bond stretching |
| ~1030 | C–H bending in-plane |
These characteristic frequencies provide a basis for identifying the biphenylene moiety's contribution to the vibrational spectrum of this compound.
Normal coordinate analysis is a powerful computational technique used to assign vibrational frequencies to specific atomic motions within a molecule. ias.ac.inrasayanjournal.co.in For biphenylene, a normal coordinate analysis of the in-plane vibrations has been successfully performed. rsc.orgrsc.org This analysis utilized a 28-parameter Valence Force Field, which was derived from force fields that work well for other aromatic hydrocarbons. rsc.orgrsc.org This approach provided a satisfactory description of the vibrational modes and reproduced the observed frequencies with an average error of less than 10 cm⁻¹. rsc.orgrsc.org The frequencies assigned to the a_g modes from Raman spectra, along with those for b_1u and b_2u modes from IR spectra, formed the experimental basis for this analysis. rsc.orgrsc.org This type of analysis helps to confirm vibrational assignments and provides a deeper understanding of the molecular force fields.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental tool for elucidating the structure of organic molecules in solution. The chemical shifts of atomic nuclei are highly sensitive to their local electronic environment.
For this compound, ¹H NMR spectroscopy has revealed significant insights into its electronic structure. A notable feature is the upfield shift of the olefinic protons of the cyclooctatetraene ring. This is attributed to the paratropic ring current of the antiaromatic 8π-electron system.
Table 3: ¹H NMR Chemical Shifts for Key Protons in this compound
| Proton Type | Chemical Shift (δ, ppm) |
|---|---|
| Olefinic Protons | 4.62 |
The significant shielding of the olefinic protons provides strong evidence for the antiaromatic character of the eight-membered ring within the molecule. This contrasts with the chemical shifts typically observed for protons in non-aromatic or aromatic systems.
Carbon-13 NMR Spectroscopy
The ¹³C NMR spectrum provides further insight into the electronic distribution and symmetry of this compound. The spectrum displays three distinct signals, confirming the D2h symmetry of the molecule.
The carbon atoms are categorized into three unique environments:
C-1, C-4, C-5, C-8: The four carbons on the outer perimeter of the molecule.
C-2, C-3, C-6, C-7: The four carbons belonging to the benzene (B151609) rings that are adjacent to the four-membered ring.
C-4a, C-4b, C-8a, C-8b: The four quaternary carbons that are part of both a six-membered and the four-membered ring.
Table 2: Experimental ¹³C NMR Chemical Shifts for this compound
| Carbon Designation | Chemical Shift (δ, ppm) |
|---|---|
| C-1,4,5,8 / C-2,3,6,7 | 113.8 |
| C-1,4,5,8 / C-2,3,6,7 | 118.8 |
| C-4a,4b,8a,8b | 149.5 |
Advanced Electron Spectroscopy
Advanced electron spectroscopy techniques provide direct measurements of electronic energy levels and transition properties, which are fundamental to understanding the bonding and aromaticity of molecules like this compound.
Photoelectron spectroscopy (PES) measures the ionization energies of molecules by ejecting electrons with high-energy photons, providing direct insight into the energies of molecular orbitals. While a specific threshold photoelectron (TPES), zero-electron-kinetic-energy (ZEKE), or mass-analyzed threshold ionization (MATI) spectrum for this compound is not prominently available in the literature, the principles of the technique can be discussed in the context of related molecules.
He(I) photoelectron spectra have been reported for related compounds such as benzo[b]biphenylene and dibenzo[b,h]biphenylene. rsc.org In these studies, the spectra are interpreted by comparing the experimental ionization potentials with semi-empirical molecular orbital calculations to assign the bands to specific molecular orbitals. For the parent compound, biphenylene, the binding energy of the highest occupied molecular orbital (HOMO) has been measured at 7.8 eV. wikipedia.org Such studies are crucial for understanding how the fusion of additional rings and the introduction of antiaromatic character, as in this compound, perturb the electronic structure relative to simpler aromatic systems. A PES study of this compound would be expected to reveal a relatively low first ionization energy due to its extended π-system.
Magnetic Circular Dichroism (MCD) spectroscopy measures the difference in absorption of left and right circularly polarized light in the presence of a magnetic field. It is a powerful tool for probing the electronic structure of conjugated systems, as it can reveal electronic transitions that are weak or overlapping in conventional absorption spectra.
MCD studies on the core biphenylene unit have been particularly insightful. The technique helps to assign the nature and symmetry of excited states. The MCD spectrum is often interpreted in terms of Faraday A, B, and C terms, which relate to the degeneracy of states and the mixing between them caused by the magnetic field. For non-degenerate systems like biphenylene, the spectrum is dominated by B terms, which arise from the magnetic-field-induced mixing of electronic states.
Detailed theoretical studies, including density-functional response theory calculations, have been performed on biphenylene to simulate its MCD spectrum. These calculations often include vibronic coupling effects (both Franck-Condon and Herzberg-Teller contributions) to accurately reproduce the experimental spectral bandshapes. Such studies have been crucial in assigning the electronic transitions and understanding the role of vibronic coupling between close-lying excited states in the biphenylene system. This approach would be equally valuable for dissecting the complex electronic spectrum of this compound, helping to distinguish the transitions associated with the biphenylene subunits from those involving the central eight-membered ring.
Reactivity and Mechanistic Investigations of Cycloocta Def Biphenylene
Mechanistic Pathways in Synthesis
The construction of the complex and strained framework of Cycloocta[def]biphenylene involves specific synthetic strategies designed to build the fused-ring system. While various methods exist for the synthesis of the biphenylene (B1199973) core itself, including the cyclodimerization of benzyne and cobalt-catalyzed cycloadditions, the formation of the overarching this compound structure requires a targeted approach. beilstein-journals.orgresearchgate.net
Detailed Reaction Pathways for Formation
The initial preparation of this compound was achieved through a multi-step synthesis culminating in a key ring-closing reaction. acs.org The immediate precursor to the final structure is 1,8-divinylbiphenylene. acs.org The formation of the eight-membered ring from this precursor represents the final and crucial step in the synthetic pathway.
The reaction involves the formation of a new carbon-carbon bond to close the eight-membered ring. In the reported synthesis, this was achieved from a complex mixture of products, with the isolation of this compound in low yield (1% via column chromatography, and up to 12% with the use of dimsylsodium). acs.org The mechanism for this specific cyclization under the reported conditions is not detailed but is understood to proceed from the divinyl-substituted biphenylene precursor, establishing the planar, fused polycyclic system. acs.org The geometrically enforced planarity of the resulting hydrocarbon is a key feature that gives rise to its antiaromatic character. acs.org
Cycloaddition Reactions and Reactivity Profiles
The biphenylene unit within this compound is known for its unique reactivity, particularly its participation in cycloaddition reactions. The strain within the four-membered ring of the biphenylene core makes it susceptible to reactions that involve C-C bond cleavage. acs.orgresearchgate.net This reactivity extends to the broader network of biphenylene-containing compounds.
[2+2] Cycloadditions in Biphenylene Networks
The biphenylene core is a reactive component in [2+2] cycloaddition reactions. beilstein-journals.org These reactions, often promoted photochemically, provide a route to constructing four-membered cyclobutane rings. nih.govslideshare.net The process typically involves the interaction of two alkene-containing molecules. slideshare.net While thermally initiated [2+2] cycloadditions are often forbidden by orbital symmetry rules, photochemical activation allows the reaction to proceed. slideshare.net Biphenyl (B1667301) stilbene analogs, for instance, can undergo photocyclization that involves a [2+2] cycloaddition mechanism. researchgate.net The versatility of these reactions is enhanced by the use of photocatalysts, such as Ru(bpy)₃²⁺, which can facilitate the [2+2] cycloaddition of both electron-rich and electron-deficient olefins using visible light. nih.gov
Formal [4+1] and [4+2] Cycloaddition Mechanisms
The strained C-C bonds of the biphenylene scaffold allow it to participate in formal cycloaddition reactions where it serves as a larger π-system.
Formal [4+1] Cycloaddition: A notable reaction is the iridium-catalyzed formal [4+1] cycloaddition of biphenylenes with alkenes. acs.org In this process, the biphenylene acts as a four-carbon unit, and the alkene serves as a one-carbon unit to yield 9,9-disubstituted fluorenes. acs.org Mechanistic studies suggest a pathway that involves the cleavage of a C-C bond in the biphenylene core by the iridium catalyst, followed by a sequence of alkene insertion, β-hydrogen elimination, intramolecular alkene insertion, and finally, reductive elimination to form the fluorene product. acs.orgresearchgate.net
Formal [4+2] Cycloaddition: Derivatives of this compound have been shown to undergo [4+2] cycloaddition reactions (Diels-Alder reactions). For example, this compound-1,4-dione, a related quinone, participates in cycloadditions where charge-transfer contributions to the transition state are considered important. acs.org In a more general context, strained biphenyl groups can act as the diene component in intramolecular Diels-Alder reactions. nih.gov When a biphenyl unit within a strained macrocycle is held in proximity to a dienophile (like an alkyne), thermal activation can induce a concerted [4+2] cycloaddition to form a more complex polycyclic aromatic hydrocarbon. nih.gov Non-precious metal catalysts, such as copper(I) and nickel(0) complexes, have also been shown to catalyze formal [4+2] cycloadditions of other aromatic systems. acs.org
Computational Studies on Reaction Energetics and Transition States
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the mechanisms, energetics, and transition states of complex organic reactions. researchgate.netmdpi.com Such calculations provide insight into reaction pathways, activation barriers, and the stability of intermediates and products. beilstein-journals.org
Gibbs Free Energy Calculations for Reaction Pathways
DFT calculations can be used to model reaction profiles and determine the Gibbs free energy of activation (ΔG‡), which is the energy barrier that must be overcome for a reaction to proceed. mdpi.compku.edu.cn For this compound, computational studies have been used to predict its geometry and electronic properties, such as the HOMO-LUMO gap. researchgate.net
While a specific Gibbs free energy profile for the synthesis of the parent this compound is not extensively detailed, data from analogous systems provide insight into the energetics of relevant reactions. For instance, in the intramolecular Diels-Alder reaction of a strained quaterphenylene containing a biphenyl unit, kinetics studies and computational modeling were used to determine the reaction energetics. nih.gov The Gibbs free energy of activation (ΔG‡) for this concerted [4+2] cycloaddition was found to be approximately 40–41 kcal/mol. nih.gov This value represents the energy of the transition state relative to the reactants and is indicative of the significant energy input required for such a transformation. nih.gov
Table 1: Computational Data for this compound and Related Reaction Energetics
| Parameter | Value | System | Reference |
|---|---|---|---|
| Calculated HOMO-LUMO Gap | Data not available in provided snippets | This compound | researchgate.net |
| Gibbs Free Energy of Activation (ΔG‡) | ~40–41 kcal/mol | Strained meta-Quaterphenylene Acetylene (for intramolecular [4+2] cycloaddition) | nih.gov |
Structural Analysis and Geometric Considerations
Molecular Geometry and Conformation
The geometry of cycloocta[def]biphenylene is central to its chemical behavior and physical characteristics.
This compound is characterized as a planar, conjugated molecule. ontosight.ai Its structure is composed of fused benzene (B151609) rings, resulting in a symmetrical arrangement. ontosight.ai This planarity and symmetry are key contributors to its unique optical and electronic properties. ontosight.ai The molecule's framework consists of an eight-membered ring system with alternating double bonds, which facilitates a high degree of electron delocalization. ontosight.ai
The concept of bond length alternation is crucial in understanding the aromaticity and electronic nature of cyclooctatetraene (B1213319) (COT) systems, which are related to this compound. In many COT derivatives, a distinct alternation between shorter and longer carbon-carbon bonds is observed. This structural feature has significant implications for the molecule's stability and electronic behavior.
The Harmonic Oscillator Model of Aromaticity (HOMA) is a useful tool for quantifying the aromatic character of cyclic systems. A HOMA value greater than zero indicates aromatic character, while a value less than zero suggests antiaromatic character. The bond length alternation indicator, ∆(C-C), provides a direct measure of the variation in bond lengths.
| Ring Type | HOMA Value | ∆(C-C) (Å) |
|---|---|---|
| 6-membered ring | 0.65 | 0.06 |
| 4-membered ring | -1.95 | 0.12 |
| 8-membered ring | -0.50 | 0.09 |
HOMA values and bond length alternation for the different ring types within the biphenylene (B1199973) network, a related structural motif. A positive HOMA value (green) indicates aromatic character, while a negative value (red) indicates antiaromatic character.
Analysis of the biphenylene network, which shares structural motifs with this compound, reveals that the 6-membered rings exhibit aromatic character (HOMA > 0), while the 4- and 8-membered rings show antiaromatic character (HOMA < 0). chemrxiv.org This is consistent with the observed bond length alternation. chemrxiv.org
Intermolecular Interactions in Solid State Structures
In the solid state, the arrangement of this compound molecules can significantly influence its bulk properties.
Research on related circulene structures has shown that these molecules can adopt a tight columnar packing in the solid state. researchgate.net This type of packing arrangement can have a profound impact on the electronic properties of the material, including its conductivity. ontosight.ai The high degree of electron delocalization within the planar structure of this compound suggests that such columnar arrangements could facilitate efficient charge transport. ontosight.ai
Theoretical Reproducibility of Structural Features from Computational Methods
Computational chemistry plays a vital role in understanding and predicting the structural and electronic properties of complex molecules like this compound. Theoretical calculations have been successfully employed to reproduce the structural features of planar cyclooctatetraene derivatives. mdpi.com
Density functional theory (DFT) is a prominent computational method used to predict the geometry and electronic structure of such systems. For instance, calculations at the B3LYP/6-31G** level of theory have been used to determine the optimized geometry and HOMO-LUMO gap of related compounds. mdpi.com The agreement between theoretical predictions and experimental data from techniques like X-ray crystallography validates the computational models and provides deeper insights into the molecule's characteristics. mdpi.com
Q & A
Q. What are the established synthetic pathways for cycloocta[def]biphenylene, and what challenges persist in achieving high-purity yields?
this compound is synthesized via photochemical or thermal methods involving cyclization of precursor polycyclic hydrocarbons. Wilcox et al. (1972) first synthesized it using a Diels-Alder reaction followed by dehydrogenation, but impurities from incomplete ring closure remain a challenge . Recent advances emphasize controlled oxidative coupling and metal-catalyzed annulation to enhance regioselectivity, though byproducts from competing π-orbital interactions complicate purification . Key metrics for purity include NMR integration ratios (target: >95% purity) and mass spectrometry.
Q. How can the antiaromatic character of this compound be experimentally validated, and what spectroscopic techniques are most effective?
Anti-aromaticity is confirmed via nucleus-independent chemical shift (NICS) calculations and X-ray photoelectron spectroscopy (XPS). NICS values < −10 ppm indicate diamagnetic ring currents, while XPS reveals core-level shifts in carbon 1s orbitals due to electron delocalization . For example, Lüder et al. (2015) observed a 0.3 eV binding energy shift in the C1s spectrum, consistent with antiaromatic destabilization .
Q. What are the primary degradation pathways of this compound under ambient conditions, and how can stability be improved for experimental handling?
this compound degrades via oxidation at strained C–C bonds, forming quinoid byproducts. Stability is enhanced by storing samples under inert atmospheres (e.g., argon) and using radical scavengers like TEMPO during synthesis. Thermogravimetric analysis (TGA) shows decomposition onset at 180°C, suggesting limited thermal stability .
Advanced Research Questions
Q. How do the electronic properties of this compound compare to graphene and biphenylene networks, and what implications does this have for device applications?
this compound exhibits a narrow bandgap (~1.2 eV) due to its non-benzenoid structure, contrasting with graphene’s zero-gap semimetallic behavior. Density functional theory (DFT) simulations reveal localized π-electron density at the octagonal ring, enabling tunable charge transport. Experimental X-ray absorption spectroscopy (XAS) confirms unoccupied states near the Fermi level, suggesting potential as a semiconductor in field-effect transistors .
Q. What experimental strategies resolve contradictions in reported photophysical properties, such as excited-state lifetimes?
Discrepancies in S₁ lifetime measurements (e.g., 10 ps vs. 240 ps) arise from differences in excitation wavelengths and solvent environments. Time-resolved pump-probe spectroscopy with femtosecond resolution is critical for accurate determination. Lin and Topp (2023) achieved 240 ± 20 ps lifetimes using two-photon excitation in cyclohexane, minimizing thermal relaxation artifacts .
Q. How can this compound be integrated into nanocomposites for sensing applications, and what computational models guide material design?
DFT studies of biphenylene-BN hybrids predict enhanced charge transfer at heterojunctions, enabling applications in glucose biosensors. For example, BN-allotrope composites show a 0.5 eV reduction in work function, improving biomarker detection limits. Experimental validation requires atomic layer deposition (ALD) to ensure interfacial coherence .
Methodological Considerations
Q. Table 1: Key Analytical Techniques for this compound Characterization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
